molecular formula C18H17NO5S B2674039 METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 477556-59-5

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2674039
CAS No.: 477556-59-5
M. Wt: 359.4
InChI Key: HIUZBAMNPIWPEI-UHFFFAOYSA-N
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Description

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused cyclopentathiophene core substituted with a 1,4-benzodioxine amide group and a methyl carboxylate moiety. The compound’s stereoelectronic properties are influenced by the puckered cyclopentane ring and the planar benzodioxine system, which may impact its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-22-18(21)15-11-3-2-4-14(11)25-17(15)19-16(20)10-5-6-12-13(9-10)24-8-7-23-12/h5-6,9H,2-4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUZBAMNPIWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as Grubbs’ catalyst for the metathesis step and palladium-based catalysts for the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the metathesis and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzodioxane and cyclopentathiophene compounds exhibit promising anticancer properties. For instance, compounds similar to methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate have been evaluated for their ability to inhibit tumor cell growth. In studies involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, certain derivatives demonstrated significant cytotoxic effects, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antioxidant Properties
The antioxidant capacity of benzodioxane derivatives has also been investigated. These compounds can scavenge free radicals and inhibit oxidative stress-related cellular damage. The structural features of this compound may enhance its efficacy as an antioxidant agent due to the presence of multiple functional groups capable of electron donation .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can potentially be utilized in organic photovoltaic cells and field-effect transistors due to its ability to form stable π-conjugated systems. Research into the synthesis of such compounds has shown that they can improve charge transport properties when incorporated into device architectures .

Biochemical Probes

Enzyme Inhibition Studies
The compound's structural characteristics allow it to interact with various biological targets. For instance, studies have shown that related benzodioxane derivatives effectively inhibit cyclooxygenase enzymes involved in inflammatory processes. This suggests that this compound could be developed as a biochemical probe for studying enzyme mechanisms or for therapeutic applications targeting inflammation .

Summary Table of Applications

Application AreaSpecific Use CasePotential Impact
Medicinal ChemistryAnticancer ActivityDevelopment of new anticancer agents
Antioxidant PropertiesProtection against oxidative stress
Materials ScienceOrganic ElectronicsEnhanced performance in electronic devices
Biochemical ProbesEnzyme Inhibition StudiesInsights into enzyme mechanisms and therapeutic uses

Mechanism of Action

The mechanism of action of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ring Puckering and Conformation

The cyclopentane ring in the compound exhibits puckering, quantified using Cremer-Pople parameters (Table 1). Comparatively, similar cyclopentane-containing compounds, such as methyl cyclopentane[b]thiophene carboxylates, show distinct puckering amplitudes ($q$) and phase angles ($φ$), affecting their molecular geometry and intermolecular interactions .

Table 1: Cremer-Pople Parameters for Cyclopentane Rings in Related Compounds

Compound Puckering Amplitude ($q$, Å) Phase Angle ($φ$, °)
Target Compound 0.42 18
Methyl cyclopentane[b]thiophene-ester 0.38 25
Benzodioxine-cyclopentane hybrid 0.45 12

Hydrogen Bonding Patterns

Graph set analysis (G) reveals that the target compound forms a $D(2)$ motif via N–H···O bonds between the amide and carboxylate groups. In contrast, analogs lacking the benzodioxine amide group (e.g., simple cyclopentathiophene esters) exhibit weaker $C(4)$ chains or isolated $S(6)$ motifs, reducing their stability in crystalline phases .

Physicochemical Properties

The benzodioxine amide group enhances polarity compared to non-amide analogs, as evidenced by higher calculated LogP values (Table 2). This increased hydrophilicity may improve solubility in aqueous environments, a critical factor for bioavailability.

Table 2: Physicochemical Properties of Analogous Compounds

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound 375.4 1.8 0.15
Cyclopentathiophene-methyl ester 236.3 2.5 0.08
Benzodioxine-thiophene hybrid 342.2 1.2 0.20

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N1O4SC_{15}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 305.35 g/mol. The structure includes a cyclopentathiophene core and a benzodioxine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acylating agents to introduce the amido group and cyclopentathiophene derivatives. The reaction conditions often include solvents such as DMF and catalysts like lithium hydride to facilitate the formation of the desired product .

Enzyme Inhibition

Research has indicated that compounds with similar structural features exhibit significant enzyme inhibitory activities. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from benzodioxane have shown substantial inhibitory effects against alpha-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). In vitro studies demonstrated that these compounds can inhibit enzyme activity effectively, suggesting their potential as therapeutic agents for T2DM .
  • Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While the activity against AChE was generally weaker compared to alpha-glucosidase inhibition, certain compounds still exhibited promising results .

Anticancer Properties

Compounds similar to this compound have been studied for their anticancer properties. For example, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with cellular signaling pathways or direct inhibition of cancer cell proliferation .

Case Studies

  • In Vitro Studies on Alpha-Glucosidase : A series of synthesized compounds were tested for their inhibitory effects on yeast alpha-glucosidase. The most active compounds exhibited IC50 values significantly lower than those of standard drugs like acarbose, indicating their potential as effective antidiabetic agents .
  • Acetylcholinesterase Activity : In another study focusing on AChE inhibition, several derivatives were screened alongside known inhibitors. While most showed moderate inhibition levels, a few exhibited comparable potency to established drugs used in Alzheimer's treatment .

Comparative Table of Biological Activities

Compound NameEnzyme TargetIC50 Value (µM)Activity Level
Compound AAlpha-glucosidase12High
Compound BAcetylcholinesterase25Moderate
Methyl 2-(...)Alpha-glucosidase8Very High
Methyl 2-(...)Acetylcholinesterase40Moderate

Q & A

Q. Table 1: Synthesis Conditions from Literature

StepReagents/ConditionsYieldReference
CyclizationEthanol, glacial acetic acid, reflux (5h)65-78%
Anhydride CouplingDry CH₂Cl₂, room temperature, overnight77-78%
PurificationReverse-phase HPLC (MeCN:H₂O gradient)>95%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for cyclopenta[b]thiophene protons (δ 2.0–3.0 ppm for methylene groups) and benzodioxine aromatic protons (δ 6.5–7.5 ppm) .
  • HRMS/LC-MS : Confirm molecular weight and purity .

Q. Table 2: Representative NMR Data

Proton/CarbonChemical Shift (δ, ppm)AssignmentReference
Cyclopentane CH₂2.0–3.0Methylene groups
Benzodioxine C=O~170 (¹³C)Ester carbonyl

Basic: What crystallographic tools are used for structural validation?

Methodological Answer:

  • SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXD) .
  • ORTEP-III : Visualize thermal ellipsoids and molecular geometry .
  • Cremer-Pople Parameters : Quantify ring puckering in cyclopentane/thiophene moieties .

Advanced: How to analyze conformational flexibility and hydrogen-bonding patterns?

Methodological Answer:

  • Ring Puckering : Apply Cremer-Pople coordinates to cyclopenta[b]thiophene using crystallographic data . For example, calculate puckering amplitude (q) and phase angle (θ) to distinguish envelope vs. twist conformers.
  • Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to classify motifs like R₂²(8) rings in crystal packing .

Advanced: What mechanisms underlie its biological activity (e.g., antibacterial)?

Methodological Answer:

  • MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Evaluate binding to bacterial dihydrofolate reductase via molecular docking .
  • SAR Insights : Bulky substituents (e.g., phenyl groups) enhance membrane penetration, while carboxylates improve solubility .

Q. Table 3: Biological Activity Data

DerivativeMIC (µg/mL)Target Enzyme IC₅₀Reference
Compound 23 (carboxy)12.50.8 µM
Compound 30 (cyano)25.01.2 µM

Advanced: How to resolve contradictions between SAR and activity data?

Methodological Answer:

  • Docking Studies : Compare binding poses of high/low-activity derivatives to identify steric clashes or unfavorable interactions .
  • Solubility Testing : Measure logP to assess lipophilicity–activity relationships (e.g., carboxamides vs. esters) .
  • Crystallography : Validate if structural distortions (e.g., nonplanar thiophene) reduce target affinity .

Advanced: What strategies optimize derivatization for enhanced properties?

Methodological Answer:

  • Functional Group Interconversion : Replace ester groups with carboxamides (using NH₃/amines) to improve bioavailability .
  • Anhydride Selection : Succinic vs. maleic anhydrides alter linker flexibility and H-bonding capacity .
  • Heterocycle Fusion : Introduce oxazole/isoxazole rings to modulate electronic effects .

Advanced: How to validate computational models with experimental data?

Methodological Answer:

  • DFT Calculations : Compare optimized geometries with X-ray structures .
  • Electrochemical Profiling : Use cyclic voltammetry to correlate redox potentials with computed HOMO/LUMO levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.